molecular formula C12H11NO2 B6120669 4-[4-(hydroxymethyl)pyridin-2-yl]phenol

4-[4-(hydroxymethyl)pyridin-2-yl]phenol

Cat. No.: B6120669
M. Wt: 201.22 g/mol
InChI Key: DIPGPUFKHVFXCL-UHFFFAOYSA-N
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Description

4-[4-(hydroxymethyl)pyridin-2-yl]phenol is a chemical compound with the molecular formula C12H11NO2. It is also known as 4-hydroxyphenyl (2-pyridyl)carbinol. This compound is typically a white or off-white crystalline solid with a distinct aromatic odor. It is stable under normal conditions and is commonly used as an intermediate in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 4-[4-(hydroxymethyl)pyridin-2-yl]phenol involves the reaction between phenol and 2-pyridinecarboxaldehyde. This reaction typically requires a chemical laboratory setup and professional expertise. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(hydroxymethyl)pyridin-2-yl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[4-(carboxymethyl)pyridin-2-yl]phenol, while reduction could produce this compound derivatives .

Scientific Research Applications

4-[4-(hydroxymethyl)pyridin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[4-(hydroxymethyl)pyridin-2-yl]phenol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer research, it is believed to interfere with cellular proliferation pathways, potentially inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyphenyl (2-pyridyl)carbinol
  • 2-Pyridinemethanol, α-(4-hydroxyphenyl)-

Uniqueness

4-[4-(hydroxymethyl)pyridin-2-yl]phenol stands out due to its unique combination of a phenolic hydroxyl group and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability and specific reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-[4-(hydroxymethyl)pyridin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-5-6-13-12(7-9)10-1-3-11(15)4-2-10/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGPUFKHVFXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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